

# The Discovery and Development of Rezvilutamide (SHR3680): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Rezvilutamide |           |
| Cat. No.:            | B8201621      | Get Quote |

#### **Executive Summary**

Rezvilutamide (SHR3680) is a novel, potent, and orally bioavailable second-generation nonsteroidal antiandrogen (NSAA) developed by Jiangsu Hengrui Medicine Co., Ltd. It has been approved in China for the treatment of high-volume metastatic hormone-sensitive prostate cancer (mHSPC) and is under investigation for other stages of prostate cancer.

Rezvilutamide functions as a competitive androgen receptor (AR) antagonist, effectively inhibiting AR signaling, which is a key driver of prostate cancer growth. It distinguishes itself from earlier antiandrogens with a favorable pharmacokinetic profile and a reduced potential for central nervous system side effects. Preclinical studies have demonstrated its potent anti-tumor activity, and pivotal clinical trials, most notably the Phase III CHART study, have confirmed its superiority over first-generation antiandrogens in improving clinical outcomes for patients with advanced prostate cancer. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of Rezvilutamide, intended for researchers, scientists, and drug development professionals.

## Introduction to Rezvilutamide

**Rezvilutamide**, also known by its developmental code SHR3680, is a significant advancement in the therapeutic landscape for prostate cancer.[1] As a second-generation nonsteroidal antiandrogen, it was designed to overcome some of the limitations of earlier antiandrogen therapies.[2][3] Prostate cancer is a leading cause of cancer-related mortality in men, and its growth is often driven by androgens that activate the androgen receptor (AR), a nuclear



transcription factor.[3] **Rezvilutamide**'s development was aimed at providing a more potent and safer option for patients with advanced stages of the disease, particularly metastatic hormone-sensitive prostate cancer (mHSPC) and metastatic castration-resistant prostate cancer (mCRPC).[1]

# **Discovery and Medicinal Chemistry**

The discovery of **Rezvilutamide** originated from a dedicated medicinal chemistry program focused on identifying novel, potent, and selective AR antagonists with an improved safety profile. While specific details of the lead optimization process are proprietary, the patent literature (WO2014036897A1) discloses the chemical scaffold and synthetic routes for a series of imidazolidine derivatives, including **Rezvilutamide**. The design strategy likely focused on enhancing the binding affinity to the AR, improving pharmacokinetic properties, and minimizing off-target effects, particularly those related to the central nervous system.

#### **Chemical Structure**

The chemical structure of **Rezvilutamide** is 4-(3-(4-(((S)-2,3-dihydroxypropyl)oxy)phenyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile.

## **Mechanism of Action**

**Rezvilutamide** exerts its therapeutic effect by potently and selectively targeting the androgen receptor signaling pathway. This pathway is crucial for the growth and survival of prostate cancer cells. The mechanism of action of **Rezvilutamide** involves several key steps:

- Competitive Androgen Receptor Binding: Rezvilutamide acts as a direct competitive
  antagonist of the androgen receptor. It binds to the ligand-binding domain (LBD) of the AR
  with high affinity, thereby preventing the binding of endogenous androgens such as
  testosterone and dihydrotestosterone (DHT).
- Inhibition of AR Nuclear Translocation: Upon androgen binding, the AR typically undergoes a
  conformational change and translocates from the cytoplasm to the nucleus. Rezvilutamide's
  binding to the AR prevents this critical step, keeping the receptor sequestered in the
  cytoplasm.



 Blockade of AR-Mediated Gene Transcription: By inhibiting the nuclear translocation of the AR, Rezvilutamide effectively blocks the receptor from binding to androgen response elements (AREs) on the DNA. This, in turn, prevents the transcription of AR target genes that are essential for prostate cancer cell proliferation and survival.

The following diagram illustrates the signaling pathway inhibited by **Rezvilutamide**:



Click to download full resolution via product page



Mechanism of action of **Rezvilutamide** in inhibiting the androgen receptor signaling pathway.

## **Preclinical Pharmacology**

While a comprehensive public report of the preclinical data for **Rezvilutamide** is not available, it has been described as having potent anti-tumor activity in preclinical models. Key preclinical assessments for a drug of this class typically involve in vitro and in vivo studies to determine its potency, selectivity, and efficacy.

#### In Vitro Studies

- Androgen Receptor Binding Affinity: The binding affinity of Rezvilutamide to the androgen
  receptor is a critical measure of its potency. This is typically determined through competitive
  radioligand binding assays. While the specific IC50 value for Rezvilutamide is not publicly
  available, its high potency suggests a low nanomolar affinity for the AR.
- Cell-Based Assays: The activity of Rezvilutamide would have been evaluated in various
  prostate cancer cell lines, such as LNCaP (androgen-sensitive) and VCaP (expresses wildtype AR). These assays would measure the ability of Rezvilutamide to inhibit androgeninduced cell proliferation and the expression of AR-regulated genes, such as ProstateSpecific Antigen (PSA).

### **In Vivo Studies**

- Xenograft Models: The in vivo efficacy of Rezvilutamide was likely evaluated in animal
  models bearing human prostate cancer xenografts, such as the LNCaP model. These
  studies would assess the ability of orally administered Rezvilutamide to inhibit tumor
  growth.
- Pharmacokinetics: Preclinical pharmacokinetic studies in animal models, such as rats and dogs, are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. Rezvilutamide is reported to have a favorable pharmacokinetic profile.
- Safety Pharmacology and Toxicology: Extensive safety pharmacology and toxicology studies
  would have been conducted to assess the safety profile of Rezvilutamide before its entry
  into clinical trials. A key finding from preclinical studies is that Rezvilutamide has a lower



penetration of the blood-brain barrier compared to enzalutamide, which is suggested to contribute to a reduced risk of seizures.

# **Clinical Development**

**Rezvilutamide** has undergone a comprehensive clinical development program, progressing from Phase I dose-escalation studies to pivotal Phase III trials.

## Phase I/II Trial in mCRPC (NCT02691975)

A first-in-human, Phase I/II study was conducted to evaluate the safety, pharmacokinetics, and preliminary anti-tumor activity of **Rezvilutamide** in patients with metastatic castration-resistant prostate cancer (mCRPC).

Methodology: The Phase I portion of the trial was a dose-escalation study to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D). Patients received escalating doses of **Rezvilutamide**. The Phase II part further evaluated the efficacy and safety at the RP2D.

Key Findings: The study established a good safety and tolerability profile for **Rezvilutamide**. Promising anti-tumor activity was observed, with a significant proportion of patients achieving a PSA response (a decline in PSA levels of ≥50%).

Table 1: Summary of Key Results from the Phase I/II Trial in mCRPC



| Parameter                                              | Result                                                         | Citation |
|--------------------------------------------------------|----------------------------------------------------------------|----------|
| Patient Population                                     | Metastatic Castration-<br>Resistant Prostate Cancer<br>(mCRPC) |          |
| Primary Objective (Phase I)                            | Safety and Tolerability, MTD                                   | -        |
| Primary Objective (Phase II)                           | PSA Response Rate                                              | -        |
| 12-week PSA Response Rate                              | 68%                                                            | -        |
| Radiographic Bone Disease<br>Stabilization at 12 weeks | 88.3%                                                          | _        |
| Soft Tissue Response at 12 weeks                       | 34.4%                                                          | _        |
| Common Treatment-Related<br>Adverse Events             | Proteinuria (13.7%)                                            | _        |

## Phase III CHART Trial in mHSPC (NCT03520478)

The CHART (Comparing SHR3680 with Bicalutamide in High-Volume Metastatic Hormone-Sensitive Prostate Cancer) trial was a randomized, open-label, Phase III study that played a pivotal role in the approval of **Rezvilutamide**.

Methodology: The trial enrolled patients with high-volume mHSPC who were randomized to receive either **Rezvilutamide** (240 mg once daily) in combination with androgen deprivation therapy (ADT) or Bicalutamide (a first-generation antiandrogen) plus ADT. The co-primary endpoints were radiographic progression-free survival (rPFS) and overall survival (OS).

The following diagram outlines the workflow of the CHART clinical trial:





Click to download full resolution via product page

Workflow of the Phase III CHART clinical trial.



Key Findings: The CHART trial demonstrated the superiority of **Rezvilutamide** plus ADT over Bicalutamide plus ADT in patients with high-volume mHSPC.

Table 2: Key Efficacy Results from the Phase III CHART Trial

| Endpoint                                                | Rezvilutami<br>de + ADT | Bicalutamid<br>e + ADT | Hazard<br>Ratio (95%<br>CI) | p-value | Citation |
|---------------------------------------------------------|-------------------------|------------------------|-----------------------------|---------|----------|
| Radiographic<br>Progression-<br>Free Survival<br>(rPFS) | Not Reached             | 25.1 months            | 0.44 (0.33-<br>0.58)        | <0.0001 |          |
| Overall<br>Survival (OS)                                | Not Reached             | Not Reached            | 0.58 (0.44-<br>0.77)        | 0.0001  |          |
| Time to PSA Progression                                 | Not Reached             | 11.0 months            | 0.37 (0.28-<br>0.49)        | <0.0001 |          |

Safety Profile: **Rezvilutamide** was well-tolerated in the CHART trial.

Table 3: Common Grade ≥3 Adverse Events in the Phase III CHART Trial

| Adverse Event        | Rezvilutamide + ADT (%) | Bicalutamide + ADT (%) | Citation |
|----------------------|-------------------------|------------------------|----------|
| Hypertension         | 8                       | 7                      |          |
| Hypertriglyceridemia | 7                       | 2                      |          |
| Weight Gain          | 6                       | 4                      |          |
| Anemia               | 4                       | 5                      | _        |
| Hypokalemia          | 3                       | 1                      | _        |

# **Experimental Protocols**



This section provides an overview of the methodologies for key experiments typically used in the discovery and development of a novel androgen receptor antagonist like **Rezvilutamide**.

# **Androgen Receptor Competitive Binding Assay**

Objective: To determine the binding affinity of a test compound to the androgen receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [3H]-DHT) for binding to the androgen receptor.

#### Materials:

- Purified recombinant human androgen receptor ligand-binding domain (AR-LBD)
- Radiolabeled ligand (e.g., [3H]-Dihydrotestosterone)
- Test compound (Rezvilutamide)
- · Assay buffer
- Scintillation cocktail
- Filter plates and vacuum manifold
- Scintillation counter

#### Procedure:

- Prepare a series of dilutions of the test compound.
- In a multi-well plate, combine the AR-LBD, the radiolabeled ligand at a fixed concentration, and the test compound at varying concentrations.
- Include control wells for total binding (AR-LBD + radioligand) and non-specific binding (AR-LBD + radioligand + a high concentration of unlabeled androgen).
- Incubate the plate to allow the binding to reach equilibrium.



- Separate the bound from the free radioligand by vacuum filtration through a filter plate that captures the AR-LBD.
- Wash the filters to remove any unbound radioligand.
- Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
- Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

## In Vivo Prostate Cancer Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of a test compound.

Principle: Human prostate cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored over time.

#### Materials:

- Prostate cancer cell line (e.g., LNCaP)
- Immunocompromised mice (e.g., nude or SCID mice)
- Matrigel (or other extracellular matrix)
- Test compound (**Rezvilutamide**) formulated for oral administration
- Vehicle control
- Calipers for tumor measurement

#### Procedure:

- Culture the prostate cancer cells to the desired number.
- Harvest the cells and resuspend them in a mixture of media and Matrigel.



- Subcutaneously inject the cell suspension into the flanks of the immunocompromised mice.
- Monitor the mice for tumor formation.
- Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.
- Administer the test compound (orally) and the vehicle control to the respective groups according to the planned dosing schedule.
- Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
- Monitor the body weight of the mice as an indicator of general toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
- Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control
  group.

## Conclusion

**Rezvilutamide** (SHR3680) represents a significant therapeutic advance for patients with prostate cancer. Its development, from a rational medicinal chemistry approach to successful clinical validation, highlights its potent and selective mechanism of action as an androgen receptor antagonist. The robust clinical data, particularly from the Phase III CHART trial, have established **Rezvilutamide** as a new standard of care in combination with ADT for high-volume mHSPC, offering improved efficacy and a manageable safety profile compared to older antiandrogens. Ongoing and future research will continue to define the role of **Rezvilutamide** in various stages of prostate cancer and in combination with other therapeutic modalities.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Rezvilutamide: yet another androgen receptor pathway inhibitor for metastatic hormonesensitive prostate cancer? - Aragon-Ching - Chinese Clinical Oncology [cco.amegroups.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Case report and literature review of rezvilutamide in the treatment of hormone-sensitive prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of Rezvilutamide (SHR3680): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8201621#discovery-and-development-of-rezvilutamide-shr3680]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com